molecular formula C24H15F5N4 B3843191 N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine

N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine

Cat. No.: B3843191
M. Wt: 454.4 g/mol
InChI Key: WRNCLGJMXOLCTP-JJKQSNDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine is a complex organic compound characterized by the presence of a pentafluorophenyl group, a pyrimidine ring, and an ethylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine typically involves the condensation of 2,6-diphenylpyrimidin-4-amine with an aldehyde or ketone containing the pentafluorophenyl group. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pentafluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]-1-phenyl-2-propanamine
  • 2,3,4,5,6-pentafluorophenyl methanesulfonate
  • 2’,3’,4’,5’,6’-pentafluoroacetophenone

Uniqueness

N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine is unique due to the combination of its pentafluorophenyl group and pyrimidine ring, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific binding interactions and stability.

Properties

IUPAC Name

N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F5N4/c1-13(18-19(25)21(27)23(29)22(28)20(18)26)32-33-17-12-16(14-8-4-2-5-9-14)30-24(31-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,30,31,33)/b32-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNCLGJMXOLCTP-JJKQSNDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F5N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.